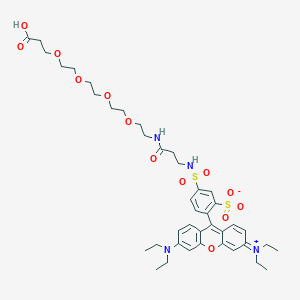
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
“2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H5Br2FO and a molecular weight of 307.94 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” consists of a 1H-inden-1-one core with bromine and fluorine substituents . The exact 3D structure could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” include a molecular weight of 307.94 . The boiling point and other properties are not specified in the available resources .Applications De Recherche Scientifique
G Protein-Coupled Receptor 119 Agonist
A compound structurally related to 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist, showing promise for probing the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
Structural Studies
Studies on similar indan-1-one derivatives have included the characterization of their structures through X-ray analysis and their spectroscopic and redox properties, providing insights into the chemical behavior of these compounds (Yoshifuji et al., 2004).
Polymer Synthesis
Poly(arylene ether)s based on bisfluoro monomers, including variants of the compound , have been synthesized. These polymers exhibit high thermal stability and solubility in organic solvents, with potential applications in material science (Salunke et al., 2007).
Organic Solar Cells
Derivatives of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one have been designed for use in organic solar cells, indicating its relevance in the field of renewable energy and materials science (Ali et al., 2020).
Photobromination Studies
Research on the photobromination of substituted indan derivatives, including 2,3-dibromo-inden-1-one, has been conducted. These studies provide insight into the chemical reactions and products that can be derived from compounds similar to 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one (Kus, 2009).
Crystallographic Studies
The crystal and molecular structure of compounds related to 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one, such as 2,6-dibromo-3-chloro-4-fluoroaniline, have been determined, providing detailed insights into their structural properties (Betz, 2015).
Safety And Hazards
Orientations Futures
A compound with a similar structure, “2- (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile”, is used as a building block to prepare non-fullerene acceptors for highly efficient organic photovoltaic devices . This suggests potential future directions for the use of “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” in the field of organic electronics.
Propriétés
IUPAC Name |
2,6-dibromo-4-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRTLBDGSVZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



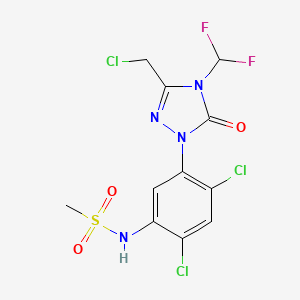
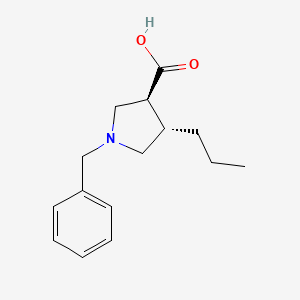
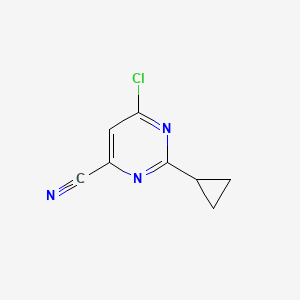
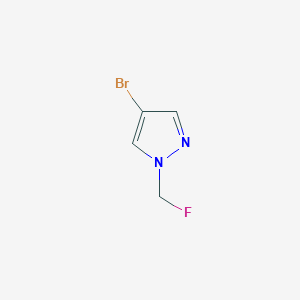
![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)



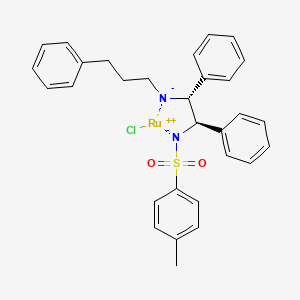
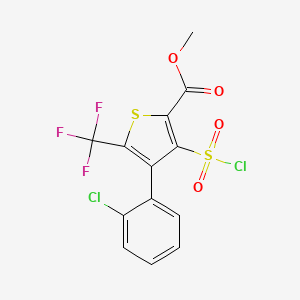
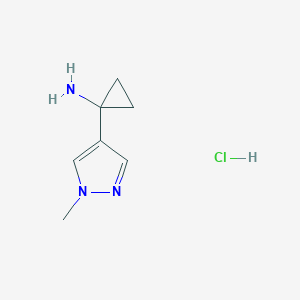
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
